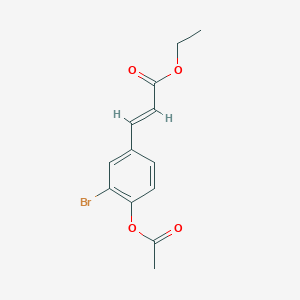

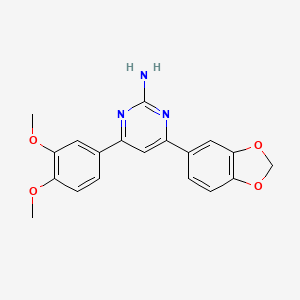

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is a derivative of 4,6-diarylpyrimidin-2-amine . These derivatives have been shown to possess anticancer properties . They have been used in the development of potent anticancer chemotherapeutic agents .

Synthesis Analysis

The synthesis of 4,6-diphenylpyrimidin-2-amine derivatives, including “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, involves the design and synthesis of 25 derivatives containing a guanidine moiety . The synthetic methods of some derivatives were known, but their biological activities were not reported .Molecular Structure Analysis

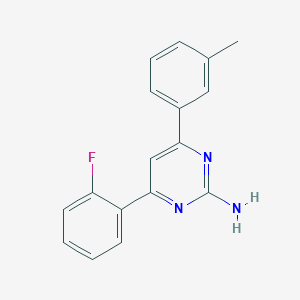

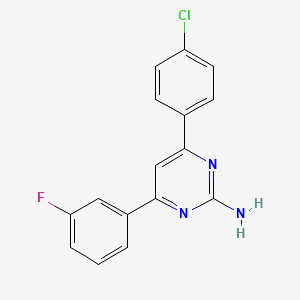

The molecular structure of “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” is characterized by a pyrimidin-2-amine core with two phenyl rings substituted at the 4 and 6 positions . Each phenyl ring carries two methoxy groups at the 3 and 4 positions .科学的研究の応用

Herbicidal Activity

Compounds similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, such as 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates, have been synthesized and found to possess high herbicidal activity against monocotyledonous plants . They are particularly effective against plants like Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L .

Synthesis of Porphyrin

Substituted benzils, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are effective and convenient precursors for the synthesis of porphyrin . Porphyrins are essential for life, playing key roles in processes such as photosynthesis and respiration .

Display and Photoconductive Materials

Substituted benzils are also useful as display materials and photoconductive materials . These compounds can be used in various electronic devices, including televisions, computer monitors, and photocopiers .

Inhibition of Carboxylesterases

Certain α-dicarbonyl compounds, similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, have been synthesized and assessed for their ability to selectively inhibit mammalian Carboxylesterases (CEs) . CEs are proteins involved in the metabolism of esterified drugs and xenobiotics .

Anti-Inflammatory Agents

Some synthetic compounds related to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine” have been explored for their potential as anti-inflammatory agents . These compounds possess good radical scavenging activity, which is indicative of their potential biological activities .

Acid Corrosion Inhibitors

Bis(pyrid-2-yl) disulfides, which are structurally similar to “4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine”, are used as acid corrosion inhibitors for low-carbon steel . This makes them valuable in industries where metal corrosion is a significant concern .

将来の方向性

作用機序

Target of Action

The primary target of 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division and has been implicated in various types of cancer.

Mode of Action

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283 , a process essential for the normal function of the protein.

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a downstream effect that can be beneficial in the treatment of cancer.

特性

IUPAC Name |

4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDYNNCAAQJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)

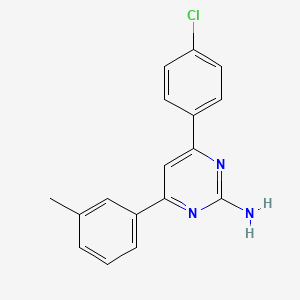

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)